molecular formula C22H20ClF3N4O5 B2892892 5-acetyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione CAS No. 338399-62-5

5-acetyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione

Katalognummer: B2892892
CAS-Nummer: 338399-62-5
Molekulargewicht: 512.87
InChI-Schlüssel: OZQFEQJZXRVKTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This pyrimidinedione derivative is a structurally complex molecule featuring a pyrimidinedione core substituted with:

  • A 3-chloro-5-(trifluoromethyl)-2-pyridinyl group linked via a methylamino bridge.
  • A 4-methoxyphenoxyethyl chain at the 3-position.
  • An acetyl group at the 5-position.

The compound’s design integrates halogen (Cl), trifluoromethyl (CF₃), and methoxy (OCH₃) groups, which are known to enhance lipophilicity, metabolic stability, and target-binding affinity in medicinal chemistry .

Eigenschaften

IUPAC Name

5-acetyl-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-(4-methoxyphenoxy)ethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF3N4O5/c1-13(31)17-12-30(28(2)19-18(23)10-14(11-27-19)22(24,25)26)21(33)29(20(17)32)8-9-35-16-6-4-15(34-3)5-7-16/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQFEQJZXRVKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)N(C1=O)CCOC2=CC=C(C=C2)OC)N(C)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative with potential biological activity. This compound has garnered attention in pharmaceutical research due to its structural features that suggest possible interactions with biological targets. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

  • Chemical Formula: C20H15ClF4N4O3
  • Molecular Weight: 470.80 g/mol
  • CAS Number: 338399-39-6

Physical Properties

PropertyValue
Density1.511 g/cm³ (predicted)
pKa8.29 (predicted)

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The presence of the pyrimidinedione moiety is known to influence cellular functions through:

  • Inhibition of Enzymatic Activity: Compounds with a similar structure often exhibit inhibitory effects on kinases and phosphodiesterases, which are crucial in signal transduction.
  • Modulation of Receptor Activity: The compound may interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades.

Therapeutic Potential

Research indicates that derivatives of pyrimidinediones possess a range of biological activities, including:

  • Anticancer Activity: Some studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific pathways.
  • Anti-inflammatory Effects: The compound's structural features suggest potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.

Anticancer Studies

A study published in Journal of Medicinal Chemistry demonstrated that pyrimidinedione derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. The specific compound under review showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of related compounds, revealing that they could effectively reduce inflammation markers in vitro. The study utilized human macrophage cell lines treated with lipopolysaccharides (LPS) and showed that compounds with similar functional groups significantly decreased TNF-alpha production .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosisJournal of Medicinal Chemistry
Anti-inflammatoryDecreased TNF-alpha productionInflammation Research

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione with structurally or functionally related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Bioactivity Key Differences
Target Compound Pyrimidinedione core with CF₃, Cl, and OCH₃ substituents ~539.8 (estimated) Not explicitly reported, but analogs show enzyme inhibition (e.g., methionine aminopeptidase) Reference compound for structural comparison.
5-Chloro-2-(5-chloropyridin-2-yl)-N-(2,4-diphenylbutyl)-6-methylpyrimidin-4-amine (30a, ) Pyrimidine core with Cl, CH₃, and diphenylbutyl substituents ~470.3 Methionine aminopeptidase-1 inhibition (IC₅₀ = 0.8 μM) Lacks acetyl and methoxyphenoxy groups; substituents favor hydrophobic interactions.
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone () Pyridinone core with Cl, CF₃, and amino groups ~297.6 No bioactivity reported; structural simplicity may limit binding specificity Smaller molecular size; absence of pyrimidinedione core and ethylphenoxy chain.
1-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-5-((4-iodoanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione () Pyrimidinetrione core with CF₃, Cl, and iodoanilino substituents ~579.7 No bioactivity reported; iodine enhances steric bulk Iodo group increases molecular weight; trione core vs. dione in target compound.
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives () Pyridine-pyridinyl hybrids with Cl and substituted phenyl groups ~450–500 (variable) Antimicrobial activity (e.g., MIC = 25 μg/mL against E. coli) Simpler heterocyclic system; lacks acetyl and ethylphenoxy moieties.

Key Findings from Comparative Analysis:

Structural Complexity vs. Bioactivity: The target compound’s pyrimidinedione core and acetyl group differentiate it from simpler pyridine derivatives (). These features may enhance binding to enzymes or receptors but could reduce solubility compared to smaller analogs .

Role of Halogens and Electron-Withdrawing Groups :

  • The trifluoromethyl (CF₃) and chloro (Cl) groups in the target compound and its analogs () improve metabolic stability and electronegativity, critical for target engagement.
  • In compound 30a (), the absence of CF₃ reduces electronegativity but maintains Cl for halogen bonding.

Synthetic Challenges :

  • The target compound’s synthesis likely involves multi-step protocols similar to those in (condensation of cyclohexanediones with substituted anilines) and (use of LiAlH₄ for reduction).
  • By contrast, simpler derivatives (e.g., ) are synthesized via one-pot reactions, highlighting the trade-off between structural complexity and synthetic feasibility.

Bioactivity Gaps :

  • While the target compound’s analogs () show enzyme inhibition or antimicrobial activity, direct data for the acetylated pyrimidinedione derivative remain speculative. Further studies are needed to evaluate its pharmacokinetics and selectivity.

Q & A

Q. Example Computational Workflow :

Generate 3D conformers using software like Gaussian or Schrödinger.

Dock ligands into protein active sites (e.g., PDB ID: F9K) to predict inhibition .

Validate predictions with in vitro assays (e.g., IC50_{50} measurements) .

Advanced: How should researchers resolve contradictions in reported reaction yields for similar pyrimidinediones?

Methodological Answer:

  • Systematic DoE (Design of Experiments) : Vary parameters (catalyst loading, temperature) to identify critical factors. For instance, yields for pyridinyl derivatives dropped from 85% to 21% when switching from 2-Cl to pyridin-4-yl groups due to steric effects .
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., unreacted boronic acids) that reduce yields .
  • Replicate Conditions : Compare results across labs using identical reagents (e.g., LiAlH4 purity >98%) to isolate procedural variables .

Q. Case Study :

  • Conflict : Yields for 5-chloro-pyridinyl derivatives varied between 50% () and 72% ().
  • Resolution : Higher yields (72%) were achieved using anhydrous solvents and inert atmospheres, emphasizing moisture sensitivity .

Basic: What purification strategies are effective for removing byproducts in the final synthesis step?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate polar byproducts (e.g., unreacted amines) using ethyl acetate/water phases .
  • Flash Chromatography : Use silica gel with gradient elution (e.g., 0–100% acetone in hexane) to resolve acetylated impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to enhance crystal purity, particularly for methoxyphenoxy groups .

Advanced: How can researchers evaluate the environmental impact of synthetic protocols for this compound?

Methodological Answer:

  • Green Chemistry Metrics : Calculate E-factors (waste per product mass) and atom economy for steps involving halogenated reagents .
  • Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Flow Chemistry : Implement continuous-flow systems to minimize waste and energy use, as demonstrated in diphenyldiazomethane syntheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.